2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
This compound is also known as PHTPP, a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) used in scientific research . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, an efficient and practical synthesis of 3-(4-alkylphenyl)diazenyl)-5,7-di(hetar-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine, 4,6 Dihetarylpyrimidin-2-amine and Ethyl 2-oxo-4,6-di(hetar-2-yl)cyclohex-3-encarboxylate derivatives was reported .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the structure of 3-(4-alkylphenyl)diazenyl)-5,7-di(hetar-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine, 4,6 Dihetarylpyrimidin-2-amine and Ethyl 2-oxo-4,6-di(hetar-2-yl)cyclohex-3-encarboxylate derivatives was assigned based on elemental analysis, IR- and 1H NMR-spectral data, and MS .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, their reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They have been reported to possess a wide range of therapeutic properties .
Anti-inflammatory Drugs
These compounds have shown promising anti-inflammatory activities both in vitro and in vivo .
Antioxidants
They have also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
These compounds can be used as active materials in the advanced technologies of electrochromic and electronic devices, such as organic field-effect transistors .
Organic Light-Emitting Diodes (OLEDs)
They have applications in the fabrication of organic light-emitting diodes .
Antimicrobial Agents
Molecules with the thiophene ring system exhibit antimicrobial properties .
Anticancer Agents
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-phenyl-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-2-6-14(7-3-1)17-12-18-16-8-4-5-9-19(16)23-20(22(18)21-17)15-10-11-24-13-15/h1-11,13,18,20H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASSPHSXBBCXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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